molecular formula C8H10ClNO2 B3029565 Methyl 4-pyridylacetate hydrochloride CAS No. 70199-68-7

Methyl 4-pyridylacetate hydrochloride

Cat. No. B3029565
CAS RN: 70199-68-7
M. Wt: 187.62
InChI Key: NIURDMGDWNHPTE-UHFFFAOYSA-N
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Description

Methyl 4-pyridylacetate hydrochloride is a derivative of 4-pyridylacetic acid, which has been studied for its potential as an inhibitor of cytochrome P450 enzymes, specifically aromatase and lyase. These enzymes are involved in steroid hormone biosynthesis and are targets for the treatment of hormone-dependent cancers such as breast and prostate cancer .

Synthesis Analysis

The synthesis of related pyridylacetic acid

Scientific Research Applications

Enzyme Inhibition and Cancer Research

Methyl 4-pyridylacetate hydrochloride and its derivatives are significant in cancer research, particularly in hormone-dependent cancers like breast and prostate cancers. These compounds are known to inhibit enzymes involved in estrogen and androgen biosynthesis. Esters of 4-pyridylacetic acid, for example, are potent inhibitors of human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase complex, enzymes crucial in steroid hormone synthesis. This inhibitory effect is important for the treatment of hormone-dependent cancers (McCague, Rowlands, Barrie, & Houghton, 1990).

Inhibitors in Drug Development

Derivatives of 4-pyridylacetic acid are also under study for their role as inhibitors of cytochrome P450 enzymes, which are essential in drug metabolism and synthesis. The structural features of these derivatives affect their inhibitory activity, making them relevant in the development of new pharmacological agents (Laughton & Neidle, 1990).

Nicotinic Acetylcholine Receptor Ligands

Some pyridylacetate esters show promise in cognitive enhancement. For instance, compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have shown positive effects in models of cognitive enhancement and anxiety, indicating potential applications in treating cognitive disorders (Lin et al., 1997).

Analytical Chemistry and Material Science

In analytical chemistry, derivatives of methyl pyridylacetates have been investigated for their mass spectrometry characteristics. Understanding these properties is vital in identifying and analyzing chemical compounds in various samples, which has implications in forensic analysis and pharmaceuticals (Hvistendahl & Undheim, 1972).

Safety And Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental contact, it is recommended to rinse with plenty of water and seek medical help .

Future Directions

Methyl 4-pyridylacetate hydrochloride is primarily used for research purposes . It can be used in the synthesis of other organic compounds, particularly pyridine, carboxylic acid, and ketone compounds . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

methyl 2-pyridin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h2-5H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIURDMGDWNHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700208
Record name Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-pyridylacetate hydrochloride

CAS RN

70199-68-7
Record name Methyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Crispino - 1991 - search.proquest.com
Approaches were made to the tri (4-pyridyl) and tri (4-(N-methyl) pyridinium) cyclopropenyl anions using substituted tripyridyl and tripyridinium cyclopropenes. After several failed …
Number of citations: 1 search.proquest.com

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